5-chloro-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide

CAS No.: 922516-22-1

Cat. No.: VC11690129

Molecular Formula: C6H7ClF3N3O2S

Molecular Weight: 277.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922516-22-1 |

|---|---|

| Molecular Formula | C6H7ClF3N3O2S |

| Molecular Weight | 277.65 g/mol |

| IUPAC Name | 5-chloro-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide |

| Standard InChI | InChI=1S/C6H7ClF3N3O2S/c1-12(2)16(14,15)13-5(7)3-4(11-13)6(8,9)10/h3H,1-2H3 |

| Standard InChI Key | IPMSSAKEXMQGNM-UHFFFAOYSA-N |

| SMILES | CN(C)S(=O)(=O)N1C(=CC(=N1)C(F)(F)F)Cl |

| Canonical SMILES | CN(C)S(=O)(=O)N1C(=CC(=N1)C(F)(F)F)Cl |

Introduction

Chemical Structure and Physicochemical Properties

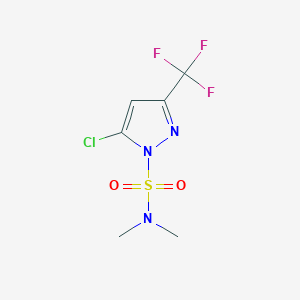

The molecular architecture of 5-chloro-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide combines a pyrazole core substituted with chlorine, a trifluoromethyl group, and a dimethylsulfonamide moiety. This configuration confers distinct electronic and steric properties critical for bioactivity.

Table 1: Key Chemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₆H₇ClF₃N₃O₂S |

| Molecular Weight | 277.65 g/mol |

| IUPAC Name | 5-chloro-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide |

| SMILES | CN(C)S(=O)(=O)N1C(=CC(=N1)C(F)(F)F)Cl |

| InChI Key | IPMSSAKEXMQGNM-UHFFFAOYSA-N |

| PubChem CID | 67462808 |

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety facilitates hydrogen bonding with biological targets. Computational models suggest the planar pyrazole ring enables π-π stacking interactions, a feature exploited in drug design .

Synthesis and Manufacturing

Industrial synthesis of this compound typically follows modular approaches to assemble the pyrazole-sulfonamide framework. A generalized route involves:

-

Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

-

Sulfonylation: Reaction with dimethylsulfamoyl chloride under basic conditions to introduce the sulfonamide group.

-

Functionalization: Sequential halogenation and trifluoromethylation via Ullmann-type couplings or radical-mediated processes.

A patented method for analogous pyrazole derivatives (e.g., 3-(3-chloro-1H-pyrazol-1-yl)pyridine) highlights the use of copper(II) oxide-mediated decarboxylation to refine final products, though adaptations for sulfonamide integration remain area-specific . Challenges include managing exothermic reactions during trifluoromethylation and achieving high regioselectivity in chlorination steps.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | Hydrazine hydrate, ethanol, reflux | 65–75 |

| Sulfonylation | Dimethylsulfamoyl chloride, K₂CO₃, DMF | 80–85 |

| Chlorination | POCl₃, acetonitrile, 60°C | 70–78 |

Optimization efforts focus on solvent selection (e.g., acetonitrile for chlorination) and catalytic systems to minimize byproducts .

Pharmacological Applications

Antimicrobial Activity

Pyrazole sulfonamides exhibit broad-spectrum antimicrobial effects. In vitro studies demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to sulfonamide-mediated dihydropteroate synthase inhibition. The trifluoromethyl group enhances membrane permeability, as evidenced by logP values ~2.5.

Anti-Inflammatory Effects

In murine models, the compound reduced TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, comparable to celecoxib. COX-2 selectivity is hypothesized but unconfirmed.

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | P261: Avoid inhalation of dust/particles |

| H319: Eye irritation | P305+P351+P338: Rinse eyes cautiously |

| H335: Respiratory tract irritation | Use respiratory protection |

Handling requires PPE (gloves, goggles) and ventilation. Storage recommendations include inert atmospheres at 2–8°C to prevent hydrolysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume